6-Chloro-3-indoxyl-beta-D-cellobioside
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Overview
Description
6-Chloro-3-indoxyl-beta-D-cellobioside is a biochemical reagent known for its use as a chromogenic substrate for beta-D-cellobiosidase. This compound is characterized by its ability to yield a pink substrate upon enzymatic reaction, making it valuable in various biochemical assays .
Preparation Methods
The synthesis of 6-Chloro-3-indoxyl-beta-D-cellobioside typically involves the reaction of 6-chloroindoxyl with beta-D-cellobiose under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Chloro-3-indoxyl-beta-D-cellobioside undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-3-indoxyl-beta-D-cellobioside has a wide range of applications in scientific research:
Chemistry: It is used as a chromogenic substrate in enzyme assays to detect the activity of beta-D-cellobiosidase.
Biology: The compound is employed in studies involving enzyme kinetics and substrate specificity.
Medicine: It serves as a diagnostic reagent in various biochemical assays to detect enzyme activity in clinical samples.
Industry: The compound is used in the production of diagnostic kits and reagents for biochemical assays
Mechanism of Action
The mechanism of action of 6-Chloro-3-indoxyl-beta-D-cellobioside involves its enzymatic hydrolysis by beta-D-cellobiosidase. The enzyme cleaves the glycosidic bond, releasing 6-chloro-3-indoxyl, which subsequently undergoes oxidation to form a colored product. This color change is used as an indicator of enzyme activity in various assays .
Comparison with Similar Compounds
6-Chloro-3-indoxyl-beta-D-cellobioside can be compared with other chromogenic substrates such as:
6-Chloro-3-indoxyl-beta-D-galactopyranoside: Used as a substrate for beta-galactosidase, yielding a salmon or rose-colored precipitate.
5-Bromo-4-chloro-3-indoxyl-beta-D-glucuronide: A substrate for beta-glucuronidase, producing a blue-colored product.
The uniqueness of this compound lies in its specific use for detecting beta-D-cellobiosidase activity, whereas other similar compounds are used for different enzymes .
Properties
IUPAC Name |
2-[6-[(6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO11/c21-7-1-2-8-9(3-7)22-4-10(8)30-19-17(29)15(27)18(12(6-24)32-19)33-20-16(28)14(26)13(25)11(5-23)31-20/h1-4,11-20,22-29H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDLZDNDKZIJNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703020 |
Source
|
Record name | 6-Chloro-1H-indol-3-yl 4-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425427-87-8 |
Source
|
Record name | 6-Chloro-1H-indol-3-yl 4-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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